Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 139678-43-6
VCID: VC20855701
InChI: InChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3
SMILES: B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3
Molecular Formula: C18H16BF2NO8
Molecular Weight: 423.1 g/mol

Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate

CAS No.: 139678-43-6

Cat. No.: VC20855701

Molecular Formula: C18H16BF2NO8

Molecular Weight: 423.1 g/mol

* For research use only. Not for human or veterinary use.

Diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate - 139678-43-6

Specification

CAS No. 139678-43-6
Molecular Formula C18H16BF2NO8
Molecular Weight 423.1 g/mol
IUPAC Name diacetyloxyboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C18H16BF2NO8/c1-8(23)28-19(29-9(2)24)30-18(26)12-7-22(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3
Standard InChI Key CFNQRWRKTNKGDL-UHFFFAOYSA-N
SMILES B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3
Canonical SMILES B(OC(=O)C)(OC(=O)C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator